![molecular formula C14H9ClO4 B3331164 Benzoyl 4-chlorobenzenecarboperoxoate CAS No. 790-45-4](/img/structure/B3331164.png)
Benzoyl 4-chlorobenzenecarboperoxoate
Overview
Description
Benzoyl 4-chlorobenzenecarboperoxoate is a chemical compound. It’s related to Benzoyl Peroxide (BPO), which is an antibacterial and anti-inflammatory agent used for the symptomatic treatment of mild to moderate acne vulgaris and rosacea . BPO is an oxidizer, principally used in the production of polymers .
Chemical Reactions Analysis
Benzoyl peroxide has been studied for its thermal reactivity and explosive properties . It can decompose under favorable conditions and release large amounts of energy in a short time . The decomposition reaction can ultimately lead to runaway reactions .Scientific Research Applications
Food Preservation and Safety
Benzoic acid derivatives, including sodium benzoate, serve as crucial agents in food and beverage preservation. Despite their efficacy, concerns over safety persist, particularly regarding the potential for benzene formation when benzoate interacts with ascorbic acid. Additionally, studies suggest sodium benzoate may offer therapeutic benefits for various diseases, indicating a complex profile of both utility and caution in consumption (Piper & Piper, 2017).
Dermatology
In dermatology, benzoyl peroxide (BPO) is a cornerstone treatment for acne, notable for its antibacterial and anti-inflammatory properties. Its use, both alone and in combination with other treatments, has been extensively documented to improve acne management without contributing to bacterial resistance (Tanghetti & Popp, 2009; McKeage & Keating, 2008).
Dentistry
In dentistry, benzoyl peroxide acts as an activator in the curing of acrylic resins, a process vital for the development of dental prosthetics and bone cements. The choice of amine activators impacts the curing parameters, toxicity, and overall effectiveness of these materials (Vázquez et al., 1998).
Material Science
Benzoyl peroxide finds applications in material science, particularly in the enhancement of polymer and composite material properties. For example, its role in the chemical treatment of natural fibers aims to improve compatibility with composite matrices, showcasing the versatility of benzoyl peroxide beyond biomedical applications (Li et al., 2007).
Mechanism of Action
properties
IUPAC Name |
benzoyl 4-chlorobenzenecarboperoxoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-8-6-11(7-9-12)14(17)19-18-13(16)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWMXRIQXRTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10823888 | |
Record name | benzoyl 4-chlorobenzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
790-45-4 | |
Record name | benzoyl 4-chlorobenzenecarboperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10823888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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